molecular formula C13H11NO3 B8622767 3-Methoxy-4-nitro-biphenyl CAS No. 42271-42-1

3-Methoxy-4-nitro-biphenyl

Cat. No.: B8622767
CAS No.: 42271-42-1
M. Wt: 229.23 g/mol
InChI Key: MMAGRHBUXJZMKM-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitro-biphenyl (CAS: 53059-31-7) is a biphenyl derivative with a methoxy group (-OCH₃) at position 3 and a nitro group (-NO₂) at position 4 on one phenyl ring. Its molecular formula is C₁₃H₁₁NO₃, with an average molecular weight of 245.24 g/mol. The compound is structurally related to intermediates used in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitro and methoxy groups serve as functional handles for further modifications .

Properties

CAS No.

42271-42-1

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-methoxy-1-nitro-4-phenylbenzene

InChI

InChI=1S/C13H11NO3/c1-17-13-9-11(7-8-12(13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

MMAGRHBUXJZMKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-Methoxy-4-nitro-biphenyl to other nitro-methoxy aromatic compounds are critical for understanding its reactivity and applications. Below is a comparative analysis:

Table 1: Structural and Physical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound Methoxy (C3), Nitro (C4) on one phenyl C₁₃H₁₁NO₃ 245.24 Not reported Likely intermediate for drug synthesis
4-Methoxy-3-nitrobiphenyl Methoxy (C4), Nitro (C3) on one phenyl C₁₃H₁₁NO₃ 245.24 Not explicitly stated Synthesized via methylation of 3-nitro-biphenyl-4-ol; used in crystallography studies
3-Nitro-4,4'-dimethoxydiphenyl Methoxy (C4 and C4'), Nitro (C3) C₁₄H₁₃NO₄ 265.26 121 Higher symmetry; nitrated derivative with potential use in polymer precursors
3-Methoxy-4-nitrobenzaldehyde Methoxy (C3), Nitro (C4), aldehyde (C1) C₈H₇NO₄ 181.15 Not reported Aldehyde group enables condensation reactions; used in organic intermediates
N-(4-Methoxyphenyl)-2-nitroaniline Methoxy (C4 on phenyl), Nitro (C2 on aniline) C₁₃H₁₂N₂O₃ 244.25 Not reported Amine functionality enhances solubility; potential biological activity

Key Findings

Substituent Position Effects: The position of methoxy and nitro groups significantly impacts reactivity. For example, 4-methoxy-3-nitrobiphenyl undergoes methylation more readily than its 3-methoxy-4-nitro isomer due to steric and electronic differences . Compounds with para-methoxy groups (e.g., 3-nitro-4,4'-dimethoxydiphenyl) exhibit higher melting points (121°C) compared to mono-methoxy analogs, likely due to enhanced crystallinity .

Functional Group Influence :

  • The nitro group in biphenyl derivatives serves as a precursor for amine synthesis via reduction, while methoxy groups can act as directing groups in electrophilic substitution reactions .
  • The trifluoromethyl variant (1-Methoxy-4-nitro-3-(trifluoromethyl)benzene, BP 4821) shows increased electron-withdrawing effects, altering reactivity in halogenation or coupling reactions .

Synthetic Utility :

  • 3-Methoxy-4-nitrobenzaldehyde’s aldehyde group makes it a versatile intermediate for Schiff base formation, whereas N-(4-Methoxyphenyl)-2-nitroaniline’s amine group is pivotal in azo dye synthesis .

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